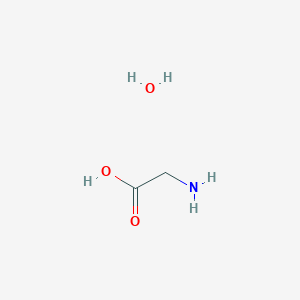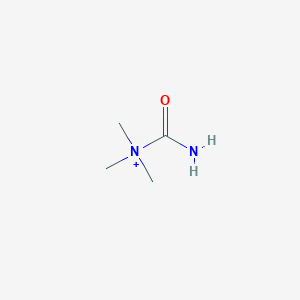
Butyl 3-formyl-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-formyl-4-hydroxybenzoate is an organic compound that belongs to the family of hydroxybenzoates It is characterized by the presence of a butyl ester group, a formyl group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-formyl-4-hydroxybenzoate typically involves the esterification of 3-formyl-4-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Butyl 3-carboxy-4-hydroxybenzoate.
Reduction: Butyl 3-hydroxymethyl-4-hydroxybenzoate.
Substitution: Butyl 3-formyl-4-alkoxybenzoate.
Applications De Recherche Scientifique
Butyl 3-formyl-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of Butyl 3-formyl-4-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular components such as enzymes and receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Butyl 3-formyl-4-hydroxybenzoate can be compared with other hydroxybenzoates such as:
Butyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Used as a preservative and in the synthesis of other organic compounds.
Methyl 4-hydroxybenzoate:
Uniqueness
This compound is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to other hydroxybenzoates .
Propriétés
Numéro CAS |
136084-58-7 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
butyl 3-formyl-4-hydroxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-2-3-6-16-12(15)9-4-5-11(14)10(7-9)8-13/h4-5,7-8,14H,2-3,6H2,1H3 |
Clé InChI |
DZNVXDCNMCXMDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=C(C=C1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
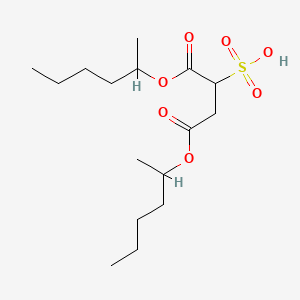
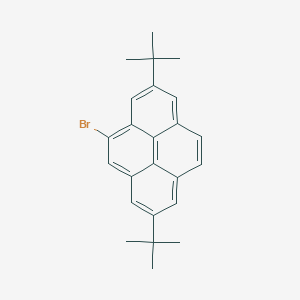

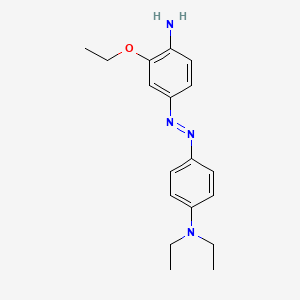
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
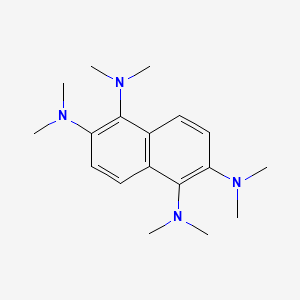

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
